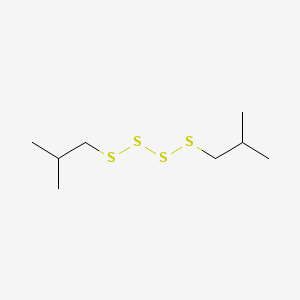

Bis(2-methylpropyl)tetrasulfane

Description

Bis(2-methylpropyl)tetrasulfane is an organosulfur compound characterized by a tetrasulfane (S₄) chain flanked by two 2-methylpropyl (isobutyl) groups. The tetrasulfane group (S₄) imparts unique reactivity, enabling sulfur-sulfur bond cleavage and interaction with thiols or polysulfides, which is critical in crosslinking and hydrogen sulfide (H₂S) release .

Properties

CAS No. |

5943-38-4 |

|---|---|

Molecular Formula |

C8H18S4 |

Molecular Weight |

242.5 g/mol |

IUPAC Name |

2-methyl-1-(2-methylpropyltetrasulfanyl)propane |

InChI |

InChI=1S/C8H18S4/c1-7(2)5-9-11-12-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

MZZSOMWEYWPAQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSSSSCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl)tetrasulfane typically involves the reaction of 2-methylpropyl halides with sodium tetrasulfide. The general reaction can be represented as follows:

2RBr+Na2S4→R2S4+2NaBr

where R represents the 2-methylpropyl group. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of bis(2-methylpropyl)tetrasulfane may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl)tetrasulfane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

Substitution: The 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted organosulfur compounds depending on the nucleophile used.

Scientific Research Applications

Bis(2-methylpropyl)tetrasulfane has several scientific research applications, including:

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of rubber and polymer materials to enhance their mechanical properties and durability.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl)tetrasulfane involves its ability to interact with various molecular targets through its sulfur-sulfur bonds. These interactions can lead to the formation of reactive sulfur species, which can modulate biological pathways and exert antimicrobial and antioxidant effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between Bis(2-methylpropyl)tetrasulfane and structurally related sulfanes:

Performance in Polymer Systems

- TESPT: Reduces silica agglomeration in ethylene-propylene-diene monomer (EPDM) and natural rubber, improving tensile strength and abrasion resistance. Optimal loading is 2–4 wt%; excess silane causes polysiloxane formation, reducing crosslink density .

- Bis(2-methylpropyl)tetrasulfane: Not directly studied, but alkyl tetrasulfanes generally show higher crosslinking efficiency than disulfanes. For example, DATTS outperforms trisulfanes in H₂S release and polymer modification .

Research Findings and Limitations

- TESPT is classified as a "green silane" due to reduced chemical curative requirements and lower environmental impact .

- Key Limitation : The bulky isobutyl groups in Bis(2-methylpropyl)tetrasulfane may limit its compatibility with polar matrices like silica, necessitating surface modifiers for effective dispersion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.